N,N-Dimethylpradimicin C

Description

Overview of Pradimicin Class as Mannose-Binding Quinone Glycosides

The pradimicins are a unique family of natural products known for their ability to bind to D-mannose, a type of sugar. researchgate.net This binding is a key feature of their biological activity. They are classified as mannose-binding quinone glycosides, composed of a polyketide-derived benzo[α]naphthacenequinone aglycon, a D-amino acid, and monosaccharide residues. researchgate.net This specific interaction with mannose-containing glycans is central to their antifungal and antiviral properties. researchgate.net Pradimicins represent a rare class of non-peptidic natural products that exhibit lectin-like properties, meaning they can specifically recognize and bind to carbohydrates. researchgate.net

Historical Context of N,N-Dimethylpradimicin C Discovery and Significance

This compound is a synthetically derived member of the pradimicin family. nih.gov Its creation arose from the need to improve upon the properties of naturally occurring pradimicins, such as Pradimicin A, which often suffer from poor water solubility. nih.govresearchgate.net The synthesis of this compound involves the reductive alkylation of its parent compounds. nih.gov This modification was found to enhance its antifungal activity and, in related dimethylated pradimicins, improve water solubility. nih.gov The significance of this compound and its analogs lies in their potential as improved therapeutic agents with a broad spectrum of activity.

Current Research Landscape and Academic Relevance of the Compound

Current research on this compound and the broader pradimicin family is focused on several key areas. A primary goal is the development of new derivatives with enhanced pharmacological properties, such as increased water solubility and reduced self-aggregation, to improve their potential as therapeutic agents. nii.ac.jp For instance, the creation of PRM-DCA derivatives from compounds like this compound has been explored to increase solubility, although this can sometimes decrease affinity for D-mannose and reduce antifungal potency. nii.ac.jp The unique mannose-binding mechanism of pradimicins continues to be a subject of intense study, with researchers seeking to fully understand the molecular basis of this interaction. researchgate.net This knowledge is crucial for designing more effective antifungal and antiviral drugs. researchgate.netasm.org The potential of pradimicins, including their dimethylated forms, extends to antiviral applications, particularly against enveloped viruses like HIV. asm.orgnih.gov

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C41H46N2O18 cuni.czuni.lu |

| Molecular Weight | 854.81 g/mol cuni.cz |

| Boiling Point | 1111.4±65.0 °C chemicalbook.com |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Pradimicin A |

| BMY-28864 |

| Pradimicin E |

| Pradimicin FA-2 |

| N,N-Dimethylpradimicin E |

| N,N-Dimethylpradimicin FA-2 |

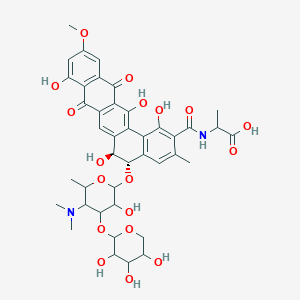

Structure

2D Structure

Properties

CAS No. |

127985-24-4 |

|---|---|

Molecular Formula |

C41H46N2O18 |

Molecular Weight |

854.8 g/mol |

IUPAC Name |

2-[[(5S,6S)-5-[5-(dimethylamino)-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C41H46N2O18/c1-12-7-19-25(32(50)22(12)38(54)42-13(2)39(55)56)24-17(10-18-26(33(24)51)29(47)16-8-15(57-6)9-20(44)23(16)28(18)46)30(48)36(19)60-41-35(53)37(27(43(4)5)14(3)59-41)61-40-34(52)31(49)21(45)11-58-40/h7-10,13-14,21,27,30-31,34-37,40-41,44-45,48-53H,11H2,1-6H3,(H,42,54)(H,55,56)/t13?,14?,21?,27?,30-,31?,34?,35?,36-,37?,40?,41?/m0/s1 |

InChI Key |

VMZLKUVXZLGMLL-IIOFOUJLSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C |

Isomeric SMILES |

CC1C(C(C(C(O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C |

Synonyms |

N,N-dimethylpradimicin C N,N-DMPC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N,n Dimethylpradimicin C

Semisynthetic Route from Pradimicin Precursors

N,N-Dimethylpradimicin C is a semisynthetic derivative that originates from its natural precursor, Pradimicin C. nih.gov The primary method for its preparation is through the chemical modification of the amino group on the sugar moiety of the pradimicin core structure.

Reductive Alkylation Protocols and Reaction Conditions

The conversion of Pradimicin C to this compound is achieved through a reductive alkylation process. nih.govresearchgate.net This chemical reaction introduces two methyl groups to the primary amine on the sugar residue of the pradimicin molecule. While specific details for the synthesis of this compound are not extensively published, the process is analogous to the well-documented synthesis of N,N-Dimethylpradimicin E from Pradimicin E.

The reaction typically involves treating the pradimicin precursor with an excess of formaldehyde (B43269) in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this transformation. The reaction is generally carried out in a mixed solvent system, such as water and acetonitrile, to ensure the solubility of the reactants. The pH of the reaction mixture is a critical parameter and is adjusted to a slightly alkaline value (around pH 8.0) to facilitate the reaction. This is because the free base form of the amine is the reactive species in the nucleophilic addition to formaldehyde. The reaction is typically stirred at room temperature for several hours to ensure complete dimethylation.

Table 1: Representative Reaction Conditions for Reductive Alkylation of Pradimicins

| Parameter | Condition |

| Starting Material | Pradimicin Precursor (e.g., Pradimicin E hydrochloride) |

| Reagents | Formaldehyde (37% aqueous solution), Sodium cyanoborohydride (NaBH₃CN) |

| Solvent | Water-acetonitrile mixture |

| pH | ~8.0 (adjusted with 1 N NaOH) |

| Temperature | 25°C |

| Reaction Time | 15 hours |

| Data based on the synthesis of N,N-Dimethylpradimicin E. |

Following the reaction, the product is isolated and purified. A common workup procedure involves removing the solvent under reduced pressure, followed by precipitation of the crude product in a non-polar solvent like acetone. Final purification is typically achieved using column chromatography, with resins such as Diaion HP-20 being effective.

Strategies for Yield Optimization and Scale-Up in Research

Optimizing the yield and enabling the scale-up of this compound synthesis are crucial for extensive preclinical and clinical investigations. While specific studies on the scale-up of this compound are not widely reported, general principles of process chemistry can be applied. Key areas for optimization include reaction conditions, such as the stoichiometry of reagents, temperature, and reaction time, to minimize side products and maximize the conversion to the desired dimethylated product.

Purification is a significant challenge in the production of pradimicin derivatives due to their complex structures and potential for aggregation. The development of robust and scalable purification protocols, such as optimizing the chromatographic conditions (e.g., stationary phase, mobile phase composition, and loading capacity), is essential for obtaining high-purity material in larger quantities.

Furthermore, the availability of the starting material, Pradimicin C, is a limiting factor. Strategies to enhance the production of the pradimicin precursor through fermentation technology and metabolic engineering of the producing microorganism, Actinomadura hibisca, could provide a more abundant and sustainable source for semisynthesis. grantome.com Biosynthetic engineering approaches to generate novel pradimicin analogs are also being explored. grantome.com

Design and Synthesis of this compound Analogs

The design and synthesis of analogs of this compound are aimed at further refining its properties. These modifications can be broadly categorized into those that modulate its physicochemical characteristics and those that introduce functionalities for use as biological probes.

Structural Modifications for Modulating Physicochemical Properties (e.g., Solubility, Aggregation Behavior)

A primary driver for the synthesis of pradimicin analogs is the improvement of water solubility and the reduction of aggregation, which are known issues with the parent compounds. nih.gov The introduction of the N,N-dimethyl group in this compound is itself a key modification that significantly enhances water solubility compared to Pradimicin C. nih.gov

Further structural modifications have been explored to build upon this improvement. These include:

Modification of the Alanine (B10760859) Moiety: The carboxyl group of the alanine moiety has been chemically modified to create amide derivatives. nih.gov These changes have been shown to be well-tolerated, with the resulting compounds retaining antifungal activity, indicating that the free carboxyl group is not essential for its biological function. nih.gov

Modification at the C4'-Position: A variety of N-alkyl and N-acyl derivatives at the C4'-position of the sugar moiety have been synthesized. researchgate.net Some of these derivatives, particularly those with a carboxyl-substituted alkyl group, have shown improved water solubility while maintaining antifungal activity. researchgate.net

Derivatization of the Xylose Moiety: The synthesis of derivatives designated as PRM-DCA, where the 1,2-diol of the xylose moiety is oxidatively cleaved to form two carboxylic acid functionalities, has been reported. This modification has been applied to this compound, resulting in a derivative with approximately twice the solubility in PBS solution and significantly reduced aggregation with mannan (B1593421) compared to the parent this compound.

Replacement of the Terminal Sugar: The creation of derivatives like Pradimicin S (PRM-S), where the terminal xylose is replaced by a 3-sulfated glucose, has led to a highly water-soluble, negatively charged analog. researchgate.net

Table 2: Examples of this compound Analogs and their Modified Properties

| Analog Type | Structural Modification | Impact on Physicochemical Properties |

| PRM-DCA derivative of this compound | Oxidative cleavage of the xylose to form dicarboxylic acid | ~2-fold increase in solubility, <5% aggregation with mannan compared to parent |

| Pradimicin S (PRM-S) | Replacement of xylose with 3-sulfated glucose | Highly water-soluble, negatively charged |

| C4'-N-carboxyl substituted alkyl derivatives | Addition of carboxyl-containing alkyl groups at the C4'-amine | Greatly improved water solubility |

| Alanine amide derivatives | Conversion of the C-terminal carboxyl group to an amide | Maintained activity, indicating tolerance for modification |

Synthesis of Probes and Bioconjugates for Mechanistic Studies

To investigate the mechanism of action and cellular interactions of pradimicins, various probes and bioconjugates have been synthesized. These tools are invaluable for studying the binding of these compounds to their biological targets, such as mannans on the fungal cell surface. mdpi.com

Examples of such synthetic efforts include:

Isotopically Labeled Analogs: The preparation of pradimicins with isotopic labels (e.g., ¹³C) has been achieved through biosynthetic approaches by feeding labeled precursors to the producing organism. nih.gov While challenging, these labeled compounds are essential for detailed mechanistic studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to probe the interactions with carbohydrates. nih.gov

Fluorescent Probes: The development of fluorescently labeled pradimicin derivatives is a strategy to visualize their distribution and localization within biological systems. For instance, fluorescent probes have been synthesized to study the biodistribution of related compounds, which can be a powerful tool for understanding their pharmacokinetic and pharmacodynamic properties.

Bioconjugates for Target Identification: The synthesis of pradimicin derivatives with reactive handles allows for their conjugation to other molecules, such as affinity tags or reporter enzymes. The PRM-DCA derivatives, with their additional carboxylic acid groups, have been suggested as useful starting materials for the synthesis of such drug-conjugates. A pradimicin-based staining dye, PRM-EA, has been developed for the specific detection of glycoproteins, demonstrating the utility of these compounds as research tools in glycobiology. researchgate.net

These synthetic methodologies and derivatization strategies highlight the ongoing efforts to refine the properties of this compound for both therapeutic and research applications.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for complex organic molecules like N,N-Dimethylpradimicin C. nih.gov It provides unparalleled insight into the chemical environment of individual atoms.

The structural framework of this compound is pieced together using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR: The fundamental ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings, while the ¹³C NMR spectrum indicates the number of unique carbon atoms. uoi.grencyclopedia.pub Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) further differentiate carbon signals into methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.org

2D NMR: To establish the intricate network of bonds, 2D NMR is essential. nih.govnanalysis.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to trace out spin systems within the sugar rings and the amino acid side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, providing a direct C-H bond map.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. These long-range correlations are crucial for connecting the individual spin systems, linking the sugar units to the aglycone core, and positioning functional groups on the tetracyclic backbone. nih.gov

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. This information is vital for determining the relative stereochemistry and the three-dimensional folding of the molecule, including the orientation of the sugar moieties relative to the aglycone.

Table 1: Representative ¹³C NMR Chemical Shifts for Key Functional Groups in this compound

This table illustrates typical chemical shift ranges for the carbon environments within the molecule. Actual values are determined from experimental spectra. hmdb.camdpi.com

| Functional Group | Carbon Type | Typical Chemical Shift (δ) in ppm |

| Carbonyl | C=O (Amide/Carboxylic Acid) | 170-180 |

| Aromatic/Quinone | C=C, C=O (Aglycone Core) | 110-160 |

| Anomeric Carbon | O-C-O (Sugar Moiety) | 95-105 |

| Sugar Carbons | C-O | 60-80 |

| Aliphatic | C-N, C-C | 20-60 |

Data is illustrative and based on general principles of NMR spectroscopy.

Solid-state NMR (ssNMR) is a non-destructive technique that provides atomic-level information on the structure and dynamics of solid materials, making it ideal for studying supramolecular assemblies where long-range order may be absent. warwick.ac.ukuha.fr For pradimicin-class compounds, ssNMR is particularly valuable for investigating the intermolecular interactions that govern their biological activity, such as binding to ions and carbohydrates.

Research on BMY-28864, a water-soluble analogue of Pradimicin A, demonstrates the power of ssNMR in this context. nih.gov Techniques such as Dipolar Assisted Rotational Resonance (DARR) were used with ¹³C-labeled compounds to show that the D-mannose sugar binds near the carboxyl group of the molecule. nih.gov Furthermore, by using ¹¹³Cd²⁺ as a surrogate for Ca²⁺, solid-state NMR analysis confirmed the coordination environment of the metal ion. nih.gov These studies strongly suggest that this compound would engage in similar specific, structurally organized interactions in the solid state, forming a well-defined supramolecular complex with its biological targets. nih.gov

The isolation of natural products like this compound often yields only minute quantities of the pure substance. Microcryoprobe NMR technology is a critical tool in these situations. bruker.com By cooling the detection coils and preamplifiers to cryogenic temperatures, thermal noise is significantly reduced, leading to a dramatic increase in signal-to-noise ratio.

A 1.7 mm TCI MicroCryoProbe™, for example, can provide a sensitivity gain factor of up to six compared to a conventional 1.7 mm probe, and a 14-fold gain over a standard 5 mm probe. bruker.com This enhancement allows for the acquisition of high-quality 1D and 2D NMR data on samples of just a few micrograms. For a compound as complex as this compound, this technology makes it possible to perform the full suite of experiments required for complete structural elucidation from a very limited amount of material, which might otherwise be insufficient for analysis. bruker.combruker.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of an unknown compound. researchgate.net Unlike nominal mass measurements, HRMS instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers can measure masses to a precision of four or more decimal places. researchgate.netspectroscopyonline.com

For this compound, HRMS would be used to obtain a highly accurate mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). This experimental mass is then compared against the theoretical exact masses of all possible elemental formulas, allowing for the confident assignment of the molecular formula, C₄₁H₄₆N₂O₁₈. nih.govuni.lu This step is fundamental and precedes detailed structural analysis by NMR or tandem MS.

Table 2: HRMS Data for this compound

| Molecular Formula | Adduct | Theoretical Exact Mass (m/z) |

| C₄₁H₄₆N₂O₁₈ | [M+H]⁺ | 855.28184 |

| C₄₁H₄₆N₂O₁₈ | [M+Na]⁺ | 877.26378 |

| C₄₁H₄₆N₂O₁₈ | [M-H]⁻ | 853.26729 |

Calculated monoisotopic masses.

Tandem Mass Spectrometry (MS/MS or MSⁿ) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govnih.gov In a typical experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). harvard.edu

The fragmentation pattern provides a wealth of structural information:

Glycosidic Bond Cleavage: The bonds connecting the sugar units to the aglycone and to each other are relatively labile, leading to characteristic losses of the sugar moieties. The masses of these neutral losses precisely identify the component monosaccharides.

Aglycone Fragmentation: The polycyclic core also fragments in a predictable manner, revealing details about the aglycone structure. miamioh.edu

Side Chain Fragmentation: Cleavage within the N-acyl-D-alanine side chain helps to confirm its identity and point of attachment.

By systematically analyzing the fragmentation pathways of different precursor ions in an MSⁿ experiment, the connectivity of the entire molecule can be reconstructed, corroborating the structure determined by NMR. nih.govmdpi.com

Table 3: Predicted Mass Spectrometry Adducts for this compound

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 855.28182 |

| [M+Na]⁺ | 877.26376 |

| [M-H]⁻ | 853.26726 |

| [M+NH₄]⁺ | 872.30836 |

| [M+K]⁺ | 893.23770 |

| [M+H-H₂O]⁺ | 837.27180 |

Data sourced from PubChem. uni.lu

Hyphenated Chromatographic-Mass Spectrometric Approaches (e.g., LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the analysis of this compound and its analogs. thermofisher.com This powerful hyphenated method combines the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection afforded by mass spectrometry. chromatographyonline.com

In a typical LC-MS workflow for pradimicin derivatives, a reversed-phase HPLC column (e.g., C18) is employed. nih.gov Separation is achieved by applying a gradient elution, commonly using a mixture of an aqueous mobile phase (often containing a buffer like ammonium (B1175870) formate) and an organic solvent such as acetonitrile. thermofisher.comwaters.com This setup effectively separates the target compound from impurities, starting materials, and potential side products.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently used soft ionization technique that generates intact molecular ions (e.g., [M+H]⁺), minimizing fragmentation and providing a clear determination of the molecular weight. mdpi.com For this compound, this would confirm the addition of two methyl groups to the parent pradimicin C molecule. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to produce a characteristic pattern that helps to elucidate the compound's structure. thermofisher.com LC-MS is particularly vital for monitoring reaction progress during synthesis and for confirming the identity of the final product. benchchem.com

X-ray Crystallography for Atomic-Resolution Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule at the atomic level. nih.govwikipedia.org The technique involves irradiating a single, high-quality crystal of the compound with a beam of X-rays. anton-paar.com The ordered arrangement of molecules within the crystal diffracts the X-rays, producing a unique diffraction pattern. mdpi.com

The three fundamental steps of this technique are:

Crystallization : Obtaining a well-ordered single crystal of this compound, which is often the most challenging step. wikipedia.org

Data Collection : Mounting the crystal on a goniometer, placing it in an X-ray beam, and recording the intensities and positions of the diffracted reflections. wikipedia.org

Structure Solution : Analyzing the diffraction pattern to calculate an electron density map of the molecule. This map allows for the precise placement of every atom in the three-dimensional structure. mdpi.com

For a complex molecule like this compound, with its multiple stereocenters, X-ray crystallography provides unequivocal proof of its absolute stereochemistry. It reveals precise bond lengths, bond angles, and the conformation of the molecule in the solid state, offering an unparalleled level of structural detail that is essential for understanding its biological interactions. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is a crucial chiroptical technique used to investigate the stereochemical features of chiral molecules like this compound. rsc.org This method measures the differential absorption of left and right circularly polarized light by a chiral sample. chiralabsxl.com

The complex and rigid polycyclic structure of this compound contains multiple chromophores and stereogenic centers, which will give rise to a unique CD spectrum characterized by positive or negative peaks known as Cotton effects. This spectrum serves as a molecular fingerprint for its specific three-dimensional arrangement. psu.edu

The primary application of CD spectroscopy in this context is the assignment of the molecule's absolute configuration. chiralabsxl.com This can be achieved by:

Comparison : Matching the experimental CD spectrum of this compound with that of a known, structurally related compound. chiralabsxl.com

Exciton Coupling : Analyzing the interaction between two or more chromophores within the molecule, which can provide a definitive assignment of absolute stereochemistry. chiralabsxl.com

Computational Prediction : Comparing the experimental spectrum with spectra predicted by theoretical calculations for different possible stereoisomers. mdpi.com

CD spectroscopy is highly sensitive to conformational changes and provides essential data that complements the information obtained from NMR and X-ray crystallography, ensuring a comprehensive stereochemical assignment. ru.nl

Complementary Analytical Techniques for Purity and Homogeneity Assessment

Beyond structural elucidation, confirming the purity and homogeneity of a sample of this compound is critical for reliable scientific research.

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing chemical purity. bibliotekanauki.pl A validated HPLC method, typically employing a reversed-phase C18 column and UV-Vis detection at a wavelength where the chromophore absorbs strongly, can separate the main compound from any impurities. nih.govejgm.co.uk The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A high-purity sample should exhibit a single, sharp, and symmetrical peak. bibliotekanauki.pl

Homogeneity testing ensures that the composition of the compound is uniform throughout a batch. iccffeed.org This involves taking multiple samples from different locations within a single batch and analyzing them, typically by HPLC. iccffeed.org The results are then statistically evaluated to ensure there is no significant variation in purity or concentration across the batch. This is crucial for ensuring the reproducibility of experimental results. benchchem.com

Other techniques like elemental analysis can also be used to complement these assessments. This method determines the percentage composition of carbon, hydrogen, and nitrogen, which can be compared against the calculated theoretical values for the empirical formula of this compound to provide further evidence of purity. benchchem.com

Data Tables

Table 1: Summary of Analytical Techniques for this compound

| Technique | Application | Key Information Provided |

|---|---|---|

| LC-MS | Separation, Identification, and Structural Confirmation | Molecular Weight, Fragmentation Patterns, Purity |

| X-ray Crystallography | Absolute Structure Determination | Atomic Coordinates, Bond Lengths/Angles, Absolute Stereochemistry |

| Circular Dichroism (CD) | Stereochemical Analysis | Absolute Configuration, Conformational Information |

| HPLC | Purity and Homogeneity Assessment | Quantitative Purity, Detection of Impurities, Batch Consistency |

| Elemental Analysis | Purity Confirmation | Elemental Composition (%C, %H, %N) |

Table 2: List of Compounds Mentioned

| Compound Name | Role/Context |

|---|---|

| This compound | Primary subject of the article |

| Pradimicin C | Parent compound for the synthesis of the title compound |

| N,N-Dimethylpradimicin E | A structurally related analog mentioned for comparison |

| N,N-Dimethylpradimicin FA-2 | A structurally related analog mentioned for comparison |

| Acetonitrile | Organic solvent used as a mobile phase in HPLC |

| Water | Aqueous solvent used as a mobile phase in HPLC |

Molecular Mechanisms of Action and Biological Interactions

Elucidation of Antibacterial Mechanisms

While the primary focus of research on N,N-Dimethylpradimicin C and its analogues has been on their antifungal prowess, preliminary findings suggest a potential antibacterial effect, particularly against Gram-positive bacteria. The proposed mechanism centers on the disruption of fundamental cellular processes, including nucleic acid synthesis.

Some evidence suggests that pradimicins may exert their antibacterial effects by interfering with the synthesis of bacterial nucleic acids, such as RNA. This mode of action is a common strategy for many established antibiotics, which target essential enzymes like RNA polymerase, thereby halting the transcription process and ultimately leading to bacterial cell death. For instance, the recently discovered pradimicin U has demonstrated activity against Gram-positive bacteria, including Bacillus cereus and Staphylococcus aureus researchgate.netnih.gov. While the precise mechanism for the pradimicin class is still under detailed investigation, inhibition of RNA synthesis remains a plausible hypothesis for their antibacterial activity.

The specific molecular targets of this compound within bacterial pathways are not yet fully elucidated. However, based on the proposed inhibition of nucleic acid synthesis, bacterial RNA polymerase is a primary candidate. This enzyme is a well-validated target for antibacterial drugs due to its essential role in gene expression and its structural differences from its eukaryotic counterparts, which allows for selective toxicity. Further research is required to definitively identify the binding sites and the nature of the interaction between this compound and its bacterial molecular targets.

Deciphering Antifungal Action through Lectin-Mimic Properties

The antifungal activity of this compound and its parent compounds is significantly better understood and is characterized by a novel mechanism that mimics the action of lectins, which are carbohydrate-binding proteins.

The cornerstone of the antifungal action of pradimicins is their ability to specifically recognize and bind to D-mannopyranoside residues present in mannan (B1593421), a major component of the fungal cell wall. This interaction is critically dependent on the presence of calcium ions (Ca²⁺) nih.gov. A water-soluble derivative of pradimicin has been shown to form a ternary complex with the sugar and calcium, a crucial first step in its fungicidal action nih.gov. This lectin-mimetic binding is highly specific for the mannose moieties on the fungal cell surface.

| Component | Role in Complex Formation |

| Pradimicin Derivative | Binds to both the sugar and calcium |

| D-Mannopyranoside/Mannan | The specific carbohydrate target on the fungal cell wall |

| Calcium (Ca²⁺) | Essential for mediating the binding between the drug and the sugar |

A ternary complex is formed between the pradimicin derivative, D-mannopyranoside/mannan, and calcium, initiating the antifungal effect.

The binding of this compound to mannan on the fungal cell surface is the initial event that triggers a cascade of downstream cellular responses. This binding disrupts the integrity of the fungal cell membrane, leading to increased permeability and the leakage of essential intracellular components, such as potassium ions nih.gov. This disruption of the cell's physical barrier is a key factor in the subsequent cell death.

Beyond direct membrane damage, evidence suggests that pradimicins can induce a programmed form of cell death in fungi, known as apoptosis. Studies with Pradimicin A have shown that it can induce apoptosis-like cell death in the yeast Saccharomyces cerevisiae. This process is characterized by the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cellular components. The accumulation of ROS is a key trigger for the apoptotic cascade in fungi, ultimately leading to the demise of the fungal cell.

Exploration of Anticancer Mechanisms at the Cellular and Subcellular Level

The anticancer properties of pradimicin compounds are multifaceted, involving the induction of programmed cell death (apoptosis), disruption of the cell division cycle, and modulation of key intracellular signals.

Pradimicins have been shown to trigger apoptosis in cancer cells, a controlled mechanism of cell death essential for eliminating malignant cells. The process is mediated by a family of proteases called caspases, which, once activated, execute the dismantling of the cell.

Research on the analog Pradimicin-IRD demonstrated its ability to induce apoptosis in the HCT 116 colorectal cancer cell line. researchgate.net This was evidenced by the cleavage of Poly (ADP-ribose) polymerase 1 (PARP1) and caspase-3, which are hallmark indicators of apoptotic activity. researchgate.net Caspase-3 is a critical executioner caspase, activated by initiator caspases like caspase-8 or caspase-9 in response to extrinsic or intrinsic death signals, respectively. nih.govijper.org Its activation leads to the cleavage of numerous cellular substrates, culminating in the morphological and biochemical changes characteristic of apoptosis. nih.gov

In addition to direct caspase activation, studies on Pradimicin A have shown it can induce apoptosis-like cell death through the accumulation of reactive oxygen species (ROS). nih.gov The generation of ROS can damage cellular components and trigger the intrinsic apoptotic pathway. nih.gov

| Pradimicin Analog | Cell Line | Key Apoptotic Markers | Observed Effect |

|---|---|---|---|

| Pradimicin-IRD | HCT 116 (Colorectal Cancer) | Caspase-3 | Cleavage/Activation |

| Pradimicin-IRD | HCT 116 (Colorectal Cancer) | PARP1 | Cleavage |

| Pradimicin A | Saccharomyces cerevisiae | DNA Fragmentation | Induction |

In addition to inducing cell death, pradimicins can halt the proliferation of cancer cells by interfering with the cell cycle. The cell cycle is a tightly regulated series of events that leads to cell division, and its deregulation is a fundamental characteristic of cancer. researchgate.net

Studies with Pradimicin-IRD revealed that it causes cell cycle arrest in HCT 116 cells, leading to an accumulation of the cell population in the G0/G1 and subG1 phases. researchgate.net This arrest is associated with specific molecular changes:

Reduced Rb Phosphorylation: A decrease in the phosphorylation of the Retinoblastoma (Rb) protein, a key regulator that controls the transition from the G1 to the S phase.

Decreased Cyclin Expression: A reduction in the levels of cyclin A and cyclin B. researchgate.net These proteins are essential for the progression through the S and G2/M phases, respectively.

By inhibiting these key regulatory proteins, Pradimicin-IRD effectively prevents cancer cells from proceeding through the phases of division. researchgate.net Furthermore, flow cytometric analysis of cells treated with Pradimicin showed that it preferentially induces apoptosis in cells that are in the G1 phase of the cycle. doi.org

| Pradimicin Analog | Cell Line | Cell Cycle Phase Arrest | Molecular Target | Effect |

|---|---|---|---|---|

| Pradimicin-IRD | HCT 116 | G0/G1 | Phosphorylated Rb | Reduction |

| Pradimicin-IRD | HCT 116 | G0/G1 | Cyclin A | Reduction |

| Pradimicin-IRD | HCT 116 | G0/G1 | Cyclin B | Reduction |

The anticancer effects of pradimicins are initiated through the modulation of specific intracellular signaling molecules and pathways. The primary modulators identified are related to the DNA damage response and the generation of intracellular stress signals.

Pradimicin-IRD has been shown to induce significant DNA damage in cancer cells. researchgate.net This was confirmed by the activation of DNA damage markers such as γH2AX and the tumor suppressor protein p21. researchgate.net The induction of p21, a cyclin-dependent kinase inhibitor, contributes to cell cycle arrest. Notably, Pradimicin-IRD's ability to increase p21 expression was found to be independent of TP53, a common upstream regulator of p21. researchgate.net

Other studies have identified two critical mediators in the apoptotic cascade induced by Pradimicin:

Intracellular Calcium (Ca2+): Exposure of cells to Pradimicin results in a rapid and subsequent slow elevation of intracellular calcium levels. doi.org Calcium is a ubiquitous second messenger that can trigger various cellular processes, including apoptosis.

Reactive Oxygen Species (ROS): Pradimicin treatment leads to the generation of ROS. nih.govdoi.org The critical role of ROS was demonstrated by the complete inhibition of apoptosis when cells were pre-treated with the ROS scavenger N-acetylcysteine. nih.govdoi.org

These findings indicate that pradimicins can modulate signaling pathways related to DNA damage and intracellular ionic and oxidative stress to exert their anticancer effects.

Interactions with Glycoproteins and Glycans in Biological Systems

The pradimicin family of compounds possesses a well-characterized and unique mechanism of interaction with specific carbohydrate structures found on glycoproteins. This interaction is the primary basis for their potent antifungal activity. nih.govnih.govnih.gov

The mechanism involves a specific, high-affinity binding to D-mannose residues (also known as D-mannosides), which are common components of mannoproteins found on the surface of fungal cells. nih.govnih.gov This interaction is critically dependent on the presence of calcium ions (Ca2+). nih.govnih.gov

The binding process results in the formation of a ternary complex, consisting of the pradimicin molecule, the D-mannoside unit of a glycoprotein, and a calcium ion. nih.govnih.gov This complex formation is believed to perturb the integrity of the cell membrane, leading to the leakage of essential intracellular contents and ultimately causing cell death. nih.gov This specific recognition of mannose residues on glycoproteins underlies the biological activity of this class of antibiotics. nih.govnih.gov

Structure Activity Relationship Sar and Computational Chemistry Approaches

Experimental Structure-Activity Relationship Investigations

Experimental studies have been crucial in defining the chemical features of the pradimicin family that are essential for their biological function. By synthesizing and testing a variety of derivatives, researchers have been able to map the impact of specific molecular modifications.

The core structure of pradimicins, characterized by a dihydrobenzo[a]naphthacenequinone aglycone linked to a D-amino acid and a sugar moiety, offers several sites for chemical modification. nih.gov SAR studies have revealed that the integrity of this core is vital for activity. For instance, investigations into modifications of the aglycone part of pradimicin A demonstrated that the C-11 position was the only site that could be altered without a significant loss of antifungal activity. nih.gov

A pivotal area of modification has been the D-alanine side chain. The synthesis of various analogs with different amino acids has shown that most D-α-amino acid derivatives retain antifungal activity, indicating some flexibility in this region. nih.gov However, the most significant enhancements in the therapeutic profile have been observed through modifications of the amino group on the sugar moiety.

Specifically, the synthesis of N,N-dimethyl pradimicins via reductive alkylation of parent compounds like pradimicin A and E has led to derivatives with notably improved properties. nih.gov These modifications directly correlate with enhanced biological performance, particularly in terms of antifungal efficacy. Three N,N-dimethyl pradimicins, including the one derived from pradimicin C's analogue pradimicin A, demonstrated in vitro antifungal activity that was superior to the parent compound, pradimicin A. nih.gov This highlights a positive correlation between N,N-dimethylation and antifungal potency.

| Compound | Modification | Relative In Vitro Antifungal Activity | Key Improvement |

|---|---|---|---|

| Pradimicin A | Parent Compound | Baseline | - |

| N,N-Dimethylpradimicin A | N,N-Dimethylation | Superior to Pradimicin A nih.gov | Enhanced Potency |

| N,N-Dimethylpradimicin E | N,N-Dimethylation | Superior to Pradimicin A nih.gov | Improved Water Solubility & Tolerance nih.gov |

| N,N-Dimethylpradimicin FA-2 | N,N-Dimethylation | Superior to Pradimicin A nih.gov | Improved Water Solubility & Tolerance nih.gov |

The mechanism of action for pradimicins involves a calcium-dependent binding to D-mannose-containing glycans on the surface of fungal cells. nih.govnih.gov This interaction disrupts the integrity of the fungal cell membrane, leading to cell death. nih.gov The modification of the terminal amino group through N,N-dimethylation appears to favorably influence this primary interaction.

The observed superior in vitro antifungal activity of N,N-dimethyl pradimicins suggests that this modification enhances the binding affinity for the target mannosides. nih.gov While the precise biophysical data on the binding constants for N,N-Dimethylpradimicin C are not detailed in the available literature, the increased potency is a strong indicator of a more effective interaction with the fungal cell wall. This could be due to several factors, including altered electrostatic potential or improved conformational dynamics of the molecule that favor the formation of the essential ternary complex between the drug, calcium, and the D-mannoside target. nih.gov

Furthermore, the N,N-dimethylation has been shown to confer a significant advantage by improving the physicochemical properties of the compounds. N,N-Dimethylpradimicins E and FA-2, for example, showed a marked improvement in water solubility and were better tolerated in animal models compared to their parent compounds. nih.gov This suggests that N,N-dimethylation can enhance the drug-like properties of pradimicins without compromising, and in fact potentially improving, their selectivity and affinity for the fungal target.

Computational Modeling for SAR Elucidation

While specific computational studies focusing exclusively on this compound are not widely available in published literature, the methodologies of Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) are ideally suited for elucidating the SAR of this class of compounds. Techniques such as CoMFA and CoMSIA provide powerful tools for understanding how the three-dimensional properties of molecules correlate with their biological activities. rutgers.edunih.gov

3D-QSAR is a computational approach used to establish a correlation between the biological activity of a set of compounds and their 3D physicochemical properties. mdpi.com For a series of pradimicin analogs, including this compound, a 3D-QSAR study would begin by aligning the molecules based on a common structural scaffold. The aligned molecules are then placed in a 3D grid, and the steric and electrostatic interaction energies are calculated at each grid point. frontiersin.org These calculated energy values serve as descriptors that can be correlated with the experimentally determined biological activity (e.g., antifungal potency) using statistical methods like Partial Least Squares (PLS) regression. The resulting model can predict the activity of new, unsynthesized analogs and provide visual insights into the SAR. nih.govfrontiersin.org

CoMFA is a specific and widely used 3D-QSAR technique that quantifies the steric and electrostatic fields of a molecule. nanobioletters.com In a hypothetical CoMFA study of this compound and its analogs, the analysis would yield 3D contour maps. nanobioletters.com

Steric Contour Maps: These maps would highlight regions where bulky substituents increase (typically shown in green) or decrease (typically shown in yellow) biological activity. For instance, such a map could reveal whether the N,N-dimethyl groups are in a sterically favorable region for target binding.

Electrostatic Contour Maps: These maps indicate areas where positive charge (typically blue) or negative charge (typically red) is favorable for activity. This could help explain how the N,N-dimethylation, which alters the local charge distribution and basicity compared to the primary amine of Pradimicin C, contributes to enhanced binding affinity.

By visualizing these fields, chemists can rationally design new derivatives with modifications predicted to improve potency.

CoMSIA is an extension of the CoMFA method that calculates similarity indices at the grid points, using a Gaussian-type potential function which avoids some of the singularities of the Lennard-Jones and Coulombic potentials used in CoMFA. mdpi.com In addition to steric and electrostatic fields, CoMSIA evaluates three other physicochemical properties: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. nanobioletters.com

A CoMSIA analysis of pradimicin derivatives would provide a more detailed and nuanced understanding of the SAR. The resulting contour maps would show:

Hydrophobic Fields: Regions where hydrophobic groups are favored (e.g., yellow contours) or disfavored (e.g., white contours).

Hydrogen Bond Donor/Acceptor Fields: Areas where H-bond donors (cyan contours) or acceptors (purple contours) enhance or diminish activity.

This level of detail would be invaluable in optimizing the pradimicin scaffold, potentially explaining how the loss of the hydrogen bond donor capability at the nitrogen atom upon dimethylation is offset by gains in other favorable interactions, leading to the superior activity of this compound. nih.gov

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, such as this compound, within the active site of its target.

The primary mechanism of action for the pradimicin family of antibiotics involves calcium-dependent binding to D-mannose (or D-mannoside) residues on the surface of fungal cell walls. nih.govsigmaaldrich.comnih.gov This interaction leads to the formation of a ternary complex involving the drug, a calcium ion, and the mannoside sugar, ultimately disrupting the fungal cell membrane. nih.gov

While specific molecular docking studies for this compound are not extensively detailed in publicly available literature, the methodology can be applied to understand its interaction with D-mannoside. A typical docking protocol would involve:

Preparation of the Ligand and Receptor: Three-dimensional structures of this compound (the ligand) and a mannoside-containing receptor site would be prepared. The pradimicin molecule forms a dimeric complex with a calcium ion, [PRM₂/Ca²⁺], which is the biologically active form that binds mannose. nih.gov

Defining the Binding Site: Based on studies with the closely related Pradimicin A, the mannose binding site is a cavity formed by the D-alanine moiety and the A, B, and C rings of the aglycone structure. sigmaaldrich.com This region would be defined as the target for the docking simulation.

Running the Docking Algorithm: A docking algorithm would then be used to place this compound into this binding site in numerous possible conformations, scoring each based on factors like intermolecular forces, electrostatic interactions, and hydrogen bonding.

The output of such a study would be a series of predicted binding poses and their corresponding binding energy scores, which estimate the binding affinity. Lower binding energies typically indicate a more stable and favorable interaction. The analysis would also detail the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Table 1: Representative Molecular Docking Results for this compound with D-Mannoside (Note: The following data is illustrative of typical docking results and is not derived from a specific experimental study on this compound.)

| Parameter | Predicted Value | Key Interacting Residues of Target |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | Hydroxyl groups of D-mannoside |

| Hydrogen Bonds | 4 | Amino acid moiety, Aglycone hydroxyls |

| Hydrophobic Interactions | 2 | Aromatic rings of the aglycone |

This predictive information is invaluable for understanding the structural basis of the compound's antifungal activity and serves as a starting point for designing more potent analogs.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the this compound-mannoside complex over time. MD simulations provide a deeper understanding of the conformational flexibility of the ligand and the stability of its interactions with the target.

An MD simulation of the docked complex would involve simulating the movement of every atom in the system over a period of nanoseconds to microseconds. This allows for the observation of:

Binding Stability: Whether the ligand remains stably bound in the predicted pose or if it dissociates.

Conformational Changes: How the structures of both the ligand and the target adapt to each other upon binding.

Role of Solvent: The effect of surrounding water molecules on the stability of the complex.

Key metrics are used to analyze the results of an MD simulation. The Root Mean Square Deviation (RMSD) of the ligand's atomic positions is calculated to assess its stability within the binding site; a low and stable RMSD value suggests the binding pose is maintained. The Root Mean Square Fluctuation (RMSF) is used to identify which parts of the ligand and receptor are more flexible or rigid.

Table 2: Representative Analysis from a Hypothetical Molecular Dynamics Simulation (Note: This table represents a typical interpretation of MD simulation data and is not from a specific study on this compound.)

| Metric | Observation | Interpretation |

|---|---|---|

| Ligand RMSD | Stable fluctuation around 0.2 nm after 10 ns | The binding pose predicted by docking is stable over the simulation time. |

| Protein RMSF | Low fluctuation in the mannoside binding pocket | The binding site remains structurally rigid upon ligand binding. |

Together, docking and MD simulations provide a powerful computational lens to examine the molecular basis of this compound's activity.

Design Principles for Optimized this compound Analogs

The design of optimized analogs of this compound is guided by structure-activity relationship (SAR) studies, which correlate changes in a molecule's structure with its biological activity. Research on the pradimicin class has established several key design principles.

The core structure, consisting of the dihydrobenzo[a]naphthacenequinone aglycone, the D-amino acid, and the sugar moiety, is essential for its antifungal mechanism. Most modifications to this core structure lead to a significant loss of activity. However, SAR studies on related pradimicins, such as Pradimicin A, have identified specific sites where modifications are tolerated. nih.gov

One of the most important findings is that the C-11 position of the aglycone can be modified without abolishing antifungal activity. nih.gov This provides a strategic handle for creating analogs with improved properties. For instance, modifying this position could enhance solubility, alter pharmacokinetic properties, or reduce potential toxicity while preserving the essential mannose-binding capability.

Table 3: Design Principles for this compound Analogs Based on SAR Studies

| Structural Region | Modification Strategy | Expected Outcome | Rationale |

|---|---|---|---|

| Aglycone Core (excluding C-11) | Conserve Structure | Maintain antifungal activity | The core scaffold is essential for forming the mannose binding pocket. |

| C-11 Position of Aglycone | Introduce small alkyl or fluoroalkyl groups | Retain or improve activity; potentially alter solubility | SAR studies show this position is tolerant to modification without loss of the core pharmacophore function. nih.gov |

| Amino Acid Moiety | Conserve N,N-dimethyl-β-D-xylo-aminic acid | Maintain specific interactions and binding affinity | The amino acid is a key component of the mannose binding site. sigmaaldrich.com |

By applying these principles, computational chemists can design a focused library of new this compound analogs in silico. These virtual compounds can then be evaluated using the molecular docking and dynamics simulation methods described above to prioritize the most promising candidates for chemical synthesis and biological testing. This rational, computation-driven approach accelerates the discovery of new antifungal agents with potentially superior therapeutic profiles.

Preclinical Research Paradigms and Pharmacological Studies

In Vitro Biological Activity Profiling in Cellular and Microbial Models

The in vitro antifungal activity of N,N-Dimethylpradimicin C and its analogs has been evaluated against a range of fungal pathogens. Synthesis of three N,N-dimethylpradimicins was achieved through the reductive alkylation of pradimicins A, E, and FA-2. Subsequent evaluations demonstrated that these N,N-dimethylated derivatives possess superior in vitro antifungal activity when compared to the parent compound, pradimicin A nih.gov.

| Fungal Species | Representative MIC Range (µg/mL) for Pradimicin Derivatives |

| Candida albicans | 0.5 - 16 |

| Candida glabrata | 1 - 32 |

| Candida parapsilosis | 0.5 - 8 |

| Candida tropicalis | 1 - 16 |

| Candida krusei | 4 - 64 |

| Cryptococcus neoformans | 0.25 - 8 |

| Aspergillus fumigatus | 1 - 32 |

| Aspergillus flavus | 2 - 64 |

| Aspergillus niger | 4 - >64 |

Mechanistic Studies in In Vivo Experimental Infection Models

In vivo studies using experimental infection models have been crucial in understanding the therapeutic potential and mechanism of action of N,N-dimethylpradimicin derivatives. While specific in vivo data for this compound is limited, studies on closely related analogs provide valuable insights. For instance, N,N-Dimethylpradimicin FA-2 was found to be effective in three different experimental in vivo fungal infection models in mice nih.gov.

The primary mechanism of action of pradimicins involves their binding to mannan (B1593421), a component of the fungal cell wall, in a calcium-dependent manner. This interaction disrupts the integrity of the cell wall, leading to fungal cell death.

Research into Formulations for Enhanced Experimental Bioavailability and Stability

A significant challenge in the experimental application of pradimicins is their limited water solubility. Research has focused on creating derivatives with improved physicochemical properties. The synthesis of N,N-dimethylpradimicins E and FA-2 resulted in a significant improvement in water solubility compared to earlier compounds in the series nih.gov. Enhanced water solubility is a critical factor for developing formulations suitable for in vivo experimental studies, as it can lead to improved bioavailability and more consistent experimental outcomes. Further research into advanced formulation strategies, such as the use of nanocarriers or complexing agents, may further enhance the experimental utility of these compounds.

This compound as a Tool Compound for Basic Biological Research

The specific binding affinity of pradimicins for mannan makes them valuable tools for basic biological research, particularly in the study of fungal cell wall architecture and function. This compound, with its potential for improved solubility and potent antifungal activity, can be utilized as a probe to investigate the distribution and role of mannan in various fungal species. By fluorescently labeling the molecule, researchers can visualize the localization of mannan on the fungal cell surface and study its dynamics during different stages of growth and development. This can provide critical insights into cell wall biogenesis, host-pathogen interactions, and the mechanisms of action of other mannan-binding antifungal agents.

Considerations of Microbial Resistance Mechanisms in Research

Overview of General Antimicrobial Resistance Mechanisms

Microorganisms have evolved a variety of sophisticated strategies to counteract the effects of antimicrobial compounds. These mechanisms can be broadly categorized as follows:

Enzymatic Degradation or Modification: Microbes may produce enzymes that chemically alter the antimicrobial agent, rendering it inactive. This can involve the hydrolysis of key chemical bonds within the drug or the addition of chemical moieties that prevent it from binding to its target. A well-known example is the production of β-lactamases, which inactivate penicillin and related antibiotics.

Target Modification: The molecular target of the antimicrobial agent within the microbe can be altered through genetic mutations. These changes can reduce the binding affinity of the drug to its target, thereby diminishing its inhibitory effect. This is a common mechanism of resistance to several classes of antibiotics, including those that target ribosomes or DNA gyrase.

Efflux Pumps: Microorganisms can actively transport antimicrobial agents out of the cell using membrane-embedded proteins known as efflux pumps. This prevents the drug from reaching a sufficiently high intracellular concentration to exert its effect. Efflux pumps can be specific to a single drug or can confer resistance to multiple classes of compounds.

Reduced Permeability: Changes in the microbial cell envelope, such as alterations in the composition or number of porin channels in Gram-negative bacteria, can limit the uptake of antimicrobial agents into the cell.

These general mechanisms of resistance are a critical consideration in the study of any new antimicrobial compound, including N,N-Dimethylpradimicin C.

Investigation of Potential Resistance Pathways Elicited by this compound

While specific studies on resistance elicited directly by this compound are limited, research into the broader pradimicin class of antifungals provides valuable insights into potential resistance pathways. The primary mechanism of action for pradimicins involves binding to mannose residues on the fungal cell surface, a process that is dependent on the presence of calcium ions. This interaction disrupts the integrity of the fungal cell membrane.

A key resistance mechanism identified in the yeast Saccharomyces cerevisiae involves mutations that affect the N-glycosylation sites of the osmosensor protein Sln1. Sln1 is a transmembrane protein, and alterations to its extracellular, glycosylated domain can impede the binding of pradimicin, thereby conferring resistance. This suggests that a primary route of resistance to pradimicins, and likely this compound, is through modification of the drug's target on the cell surface.

Given this, potential resistance pathways that could be elicited by this compound include:

Mutations in Glycosylation Pathways: Genetic alterations that lead to changes in the structure or composition of mannans and other glycoproteins on the fungal cell surface could reduce the binding affinity of this compound.

Alterations in Cell Wall Integrity Pathways: As pradimicins induce cell membrane stress, upregulation of cellular pathways involved in maintaining cell wall integrity could potentially counteract the damaging effects of the compound.

Efflux Mechanisms: While not yet specifically demonstrated for pradimicins, the involvement of efflux pumps in resistance to other classes of antifungal agents suggests that this could be a potential, albeit likely secondary, mechanism of resistance.

Further research is necessary to fully elucidate the specific mutations and regulatory changes that could lead to resistance to this compound in various fungal pathogens.

Strategies for Designing Analogs to Circumvent Resistance

The development of microbial resistance necessitates proactive strategies in drug design to create analogs that can overcome or circumvent these resistance mechanisms. For this compound, several rational design approaches can be considered, drawing from broader principles of medicinal chemistry and the known structure-activity relationships of pradimicins.

One primary strategy involves modifying the core structure or its substituents to interact differently with the microbial target or to be less susceptible to resistance mechanisms. For instance, since resistance to pradimicins can arise from alterations in the N-glycosylation sites of cell surface proteins, designing analogs with modified sugar moieties or aglycones could potentially restore binding to these altered targets.

Another approach is to develop combination therapies . This could involve co-administering this compound with an agent that inhibits a specific resistance mechanism. For example, if efflux pump-mediated resistance were to emerge, the use of an efflux pump inhibitor could restore the susceptibility of the fungus to this compound.

Furthermore, understanding the structure-activity relationship (SAR) of pradimicin analogs is crucial for designing more robust compounds. By systematically altering different parts of the this compound molecule and assessing the impact on antifungal activity and susceptibility to resistance, it is possible to identify key structural features that are essential for its function and those that can be modified to enhance its properties.

Finally, the synthesis of hybrid molecules that combine the pharmacophore of this compound with that of another antifungal agent with a different mechanism of action could be a promising strategy. Such hybrid compounds could have a dual mode of action, making it more difficult for fungi to develop resistance.

Future Directions and Advanced Research Methodologies

Application of Multi-Omics Technologies (Genomics, Proteomics, Metabolomics)

The integration of multi-omics technologies offers a holistic approach to understanding the mechanism of action of N,N-Dimethylpradimicin C. By combining genomics, proteomics, and metabolomics, researchers can create a comprehensive picture of the cellular response to the compound, identify its molecular targets, and uncover mechanisms of resistance. mdpi.comnih.govnih.gov This systems-biology-based approach can delineate the complex interactions between the compound and the fungal pathogen. nih.gov

Genomics can be employed to identify genetic factors that confer sensitivity or resistance to this compound. Whole-genome sequencing of resistant fungal strains can reveal mutations in target genes or pathways.

Proteomics , the large-scale study of proteins, can identify changes in protein expression and post-translational modifications in response to compound treatment. nih.govmdpi.com This can help pinpoint the direct protein targets and downstream signaling pathways affected by this compound.

Metabolomics focuses on the comprehensive analysis of small molecules and metabolic intermediates. nih.govyoutube.com This can reveal how this compound alters the metabolic state of the fungal cell, providing insights into its mode of action and potential off-target effects. youtube.com

Integrating these omics datasets can provide a more complete understanding of the compound's biological effects than any single approach alone. mdpi.comnih.gov

Table 1: Hypothetical Multi-Omics Study Design for this compound

| Omics Layer | Experimental Approach | Potential Insights |

|---|---|---|

| Genomics | Comparative genome sequencing of sensitive and resistant fungal strains. | Identification of resistance-conferring mutations and potential drug targets. |

| Transcriptomics | RNA-sequencing of fungal cells treated with this compound. | Understanding the global transcriptional response and identifying affected pathways. |

| Proteomics | Mass spectrometry-based analysis of protein expression changes upon treatment. | Pinpointing direct protein targets and downstream signaling cascades. |

| Metabolomics | Analysis of metabolic profiles of treated fungal cells using mass spectrometry or NMR. | Revealing alterations in cellular metabolism and identifying affected metabolic pathways. |

Advanced Imaging Techniques for Spatiotemporal Analysis of Compound Action

Advanced imaging techniques are crucial for visualizing the dynamic interactions between this compound and fungal cells in real-time. These methods can provide invaluable spatiotemporal information on the compound's localization, target engagement, and downstream cellular effects. mdpi.comresearchgate.net

Techniques such as positron emission tomography (PET) and bioluminescence imaging can be adapted to track the compound within a host organism, offering insights into its biodistribution and target site accumulation. nih.govnih.gov At the cellular level, super-resolution microscopy and live-cell imaging can be used to observe the precise localization of fluorescently-labeled this compound analogs and their impact on subcellular structures and processes. eurekalert.org For instance, researchers have used advanced imaging to reveal how the fungus Candida albicans evades immune cells. eurekalert.org Such techniques could be applied to study the effects of this compound on fungal morphology and host-pathogen interactions.

Table 2: Advanced Imaging Techniques for this compound Research

| Imaging Technique | Application | Information Gained |

|---|---|---|

| Positron Emission Tomography (PET) | Tracking radiolabeled this compound in vivo. | Whole-body distribution, tumor or infection site accumulation. nih.govresearchgate.net |

| Confocal Microscopy | Visualizing fluorescently-tagged compound in live or fixed cells. | Subcellular localization, interaction with specific organelles. mdpi.com |

| Super-Resolution Microscopy | High-resolution imaging of compound-target interactions. | Precise localization at the molecular level. |

| Bioluminescence Imaging | Monitoring fungal burden in response to treatment in animal models. | Efficacy of the compound in reducing infection. nih.gov |

Synthetic Biology and Metabolic Engineering for Novel Analog Production

Synthetic biology and metabolic engineering are powerful tools for the production of novel analogs of this compound with improved properties. nih.govmdpi.comfrontiersin.org Since this compound is a natural product from actinomycetes, its biosynthetic pathway can be engineered to generate structural diversity. nih.govhelmholtz-hzi.denih.gov

Metabolic engineering involves the directed modification of an organism's genetic and regulatory processes to increase the production of a desired substance. nih.gov By manipulating the genes in the pradimicin biosynthetic cluster, it is possible to create new derivatives. nih.govnih.gov Synthetic biology provides the tools and frameworks to design and construct new biological parts, devices, and systems. mdpi.comyoutube.com This can involve assembling new biosynthetic pathways in a heterologous host or reprogramming the native producer to synthesize novel compounds. mdpi.comnih.gov These approaches can lead to the generation of this compound analogs with enhanced antifungal activity, reduced toxicity, or a broader spectrum of action. utupub.fi

Table 3: Strategies for Novel Analog Production of this compound

| Strategy | Description | Expected Outcome |

|---|---|---|

| Precursor-Directed Biosynthesis | Supplying the fermentation medium with modified precursor molecules. | Incorporation of novel chemical moieties into the pradimicin scaffold. nih.gov |

| Gene Knockout/Overexpression | Deleting or increasing the expression of specific genes in the biosynthetic pathway. | Alteration of the final chemical structure or increased yield. usc.edu.au |

| Heterologous Expression | Transferring the pradimicin biosynthetic gene cluster to a different host organism. | Improved production and potential for further engineering. usc.edu.au |

| Combinatorial Biosynthesis | Combining genes from different biosynthetic pathways. | Generation of hybrid molecules with novel activities. |

Role of Artificial Intelligence and Machine Learning in this compound Drug Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and design. nih.govresearchgate.netnih.gov These computational tools can analyze vast datasets to identify patterns, predict properties, and accelerate the development of new drugs based on the this compound scaffold. nih.govstrath.ac.ukfnasjournals.commaastrichtuniversity.nl

ML models can be trained on existing data to predict the antifungal activity and toxicity of novel this compound analogs. elifesciences.orgpreprints.org This allows for the virtual screening of large chemical libraries, prioritizing the most promising candidates for synthesis and testing. preprints.org AI can also be used to design new molecules de novo with desired properties. strath.ac.uk Furthermore, machine learning algorithms can help to identify potential new targets for this compound and to understand the complex relationships between chemical structure and biological activity. innovationnewsnetwork.com

Table 4: Applications of AI and Machine Learning in this compound Research

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Predictive Modeling | Training algorithms to predict the biological activity of new analogs based on their chemical structure. elifesciences.org | Faster identification of potent and selective compounds. |

| Virtual Screening | Computationally screening large libraries of virtual compounds for potential antifungal activity. | Cost-effective exploration of vast chemical space. |

| De Novo Drug Design | Using generative models to design novel molecules with optimized properties. | Creation of innovative drug candidates with improved efficacy. |

| Target Prediction | Analyzing compound-protein interaction data to predict potential molecular targets. | Elucidation of mechanism of action and identification of new applications. |

Phenotypic Screening and Target Deconvolution Strategies for New Applications

Phenotypic screening is a powerful approach for discovering new therapeutic applications for compounds like this compound, irrespective of their known mechanism of action. nih.govgcu.ac.uk This strategy involves testing the compound in a variety of disease models to identify unexpected therapeutic effects. researchgate.netnih.gov For instance, a screen of a drug repurposing library identified compounds with activity against Coccidioides spherules. asm.org

Once a new phenotype is identified, target deconvolution strategies are employed to determine the molecular target responsible for the observed effect. researchgate.netnih.gov This is a critical step in understanding the compound's new mechanism of action and for further drug development. creative-biolabs.com Various methods can be used for target deconvolution, including affinity chromatography, chemical proteomics, and genetic approaches. creative-biolabs.comnih.govbohrium.com The identification of new targets for this compound could significantly expand its therapeutic potential beyond its current applications.

Table 5: Target Deconvolution Strategies

| Strategy | Principle | Application to this compound |

|---|---|---|

| Affinity Chromatography | Using an immobilized form of the compound to capture its binding partners from a cell lysate. creative-biolabs.com | Identification of proteins that directly interact with this compound. |

| Chemical Proteomics | Employing chemical probes to identify protein targets in a complex biological sample. nih.gov | Mapping the proteome-wide interactions of the compound. |

| Genetic Screens | Identifying gene mutations that confer resistance or hypersensitivity to the compound. | Pinpointing the genetic basis of the compound's activity. |

| Thermal Proteome Profiling | Measuring changes in protein thermal stability upon compound binding. | Identifying direct targets by observing protein stabilization. researchgate.net |

Q & A

How can researchers optimize the synthesis of N,N-Dimethylpradimicin C to improve yield and purity?

Methodological Answer:

- Step 1: Reaction Monitoring

Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to track reaction progress, as recommended for dimethylated compounds in USP guidelines (e.g., purity thresholds ≥99% for solvents like N,N-Dimethylacetamide ). - Step 2: Purification

Employ recrystallization or column chromatography with solvents such as N,N-Dimethylformamide (DMF), ensuring residual solvent levels comply with pharmacopeial standards (e.g., <50 ppm DMF in final products ). - Step 3: Validation

Cross-validate synthetic routes using spectroscopic data (NMR, IR) and reference standards (e.g., NIST or ChemSpider identifiers ).

What advanced analytical techniques are critical for resolving structural ambiguities in this compound derivatives?

Methodological Answer:

- High-Resolution Mass Spectrometry (HR-MS)

Confirm molecular formulas using exact mass measurements, referencing databases like NIST Chemistry WebBook for fragmentation patterns . - 2D NMR (e.g., COSY, HSQC)

Resolve overlapping signals in crowded spectra, particularly for dimethylamino groups, as demonstrated in studies on N,N-Dimethylbenzylamine . - X-ray Crystallography

Resolve stereochemical ambiguities using single-crystal diffraction, a method validated for structurally complex amines .

How should researchers design stability studies to evaluate this compound under varying environmental conditions?

Methodological Answer:

- Study Parameters

- Analytical Endpoints

Monitor degradation products via HPLC-MS, ensuring compliance with impurity thresholds (e.g., ≤0.1% for unknown peaks in USP protocols ). - Data Interpretation

Use Arrhenius kinetics to predict shelf life, as applied to dimethyl solvents like DMF .

What strategies mitigate contradictions in biological activity data for this compound analogs?

Methodological Answer:

- Variable Control

Standardize cell culture conditions (e.g., serum-free media to avoid solvent interactions with DMF ). - Dose-Response Curves

Validate assay reproducibility using triplicate experiments with statistical rigor (p<0.05), aligning with NIH preclinical reporting guidelines . - Mechanistic Studies

Employ knock-out models or competitive binding assays to isolate target interactions, as seen in temozolomide trials for glioblastoma .

How can researchers address discrepancies in dimethylated compound quantification across analytical platforms?

Methodological Answer:

- Calibration Standards

Use certified reference materials (CRMs) traceable to pharmacopeial standards (e.g., USP-grade N,N-Dimethylacetamide ). - Cross-Platform Validation

Compare GC, HPLC, and LC-MS results for consistency, adjusting for matrix effects (e.g., ion suppression in MS ). - Statistical Analysis

Apply Bland-Altman plots to assess inter-method variability, as recommended in preclinical data reporting .

What are the critical considerations for ensuring safe handling of this compound in laboratory settings?

Methodological Answer:

- Storage

Store in airtight containers at ≤25°C, away from ignition sources, per safety protocols for dimethyl solvents . - Exposure Controls

Use fume hoods and PPE (gloves, lab coats) to minimize inhalation/contact risks, as outlined for N,N-Diethylacetamide . - Waste Disposal

Neutralize waste with activated carbon or incinerate, following EPA guidelines for dimethylamine derivatives .

How can computational modeling enhance the design of this compound derivatives with improved pharmacokinetics?

Methodological Answer:

- ADMET Prediction

Use tools like SwissADME to estimate logP, solubility, and CYP450 interactions, validated for dimethylated compounds . - Molecular Dynamics

Simulate ligand-receptor binding using software like GROMACS, referencing crystallographic data for dimethylamino-containing drugs . - QSAR Analysis

Corrogate structural features (e.g., dimethyl substitution patterns) with bioactivity, as demonstrated in anticancer agent studies .

What protocols ensure compliance with regulatory standards for reporting dimethylated compounds in preclinical studies?

Methodological Answer:

- Documentation

Adhere to NIH guidelines for detailing synthesis, purity, and stability data (e.g., lot numbers, storage conditions ). - Batch Testing

Include certificates of analysis (CoA) for critical parameters (e.g., residual solvents ≤0.5% per USP ). - Peer Review

Submit raw data (spectra, chromatograms) to repositories like ChemSpider for independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products